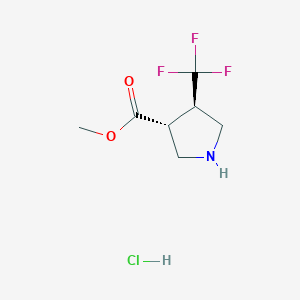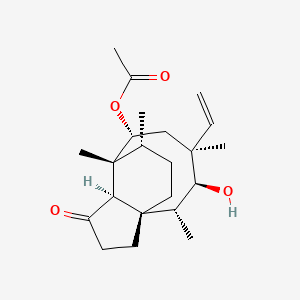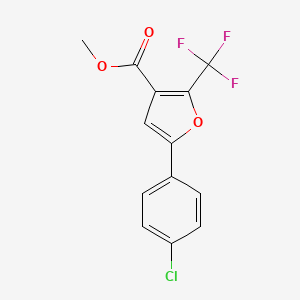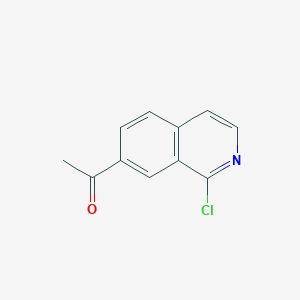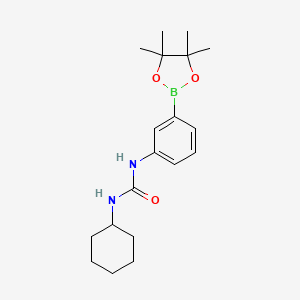
1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Übersicht
Beschreibung
“1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic compound. It contains a cyclohexyl group, a phenyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclohexylamine with a phenyl isocyanate to form the urea, followed by a borylation reaction to attach the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Chemical Reactions Analysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is known to participate in borylation reactions . The urea group could potentially undergo reactions with strong acids or bases.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a colorless liquid and has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Urease Inhibition and Medical Applications
1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, as part of urea derivatives, may have potential applications in the medical field, particularly as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea, which is involved in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for urease inhibitors is driven by the need to treat such infections effectively. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects highlight the necessity for exploring new compounds with urease inhibitory activity, where derivatives of urea like 1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea could be of interest (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
The compound may also be relevant in the development of biosensors for detecting urea concentrations. Urea is a critical component in various biological and environmental processes, and its detection is crucial for diagnosing and managing diseases related to its metabolism. Given the importance of urea in nitrogen metabolism and the potential toxicity associated with its imbalance, urea derivatives could play a role in enhancing the specificity and efficiency of biosensors designed for this purpose (Botewad et al., 2021).
Biotechnological Implications in Cyanobacteria
In biotechnological applications, urea derivatives might find use in cyanobacterial research, particularly in studies focused on urea transport and catabolism. Cyanobacteria, which play a significant role in nitrogen fixation and are potential biofuel sources, utilize urea as a nitrogen source. Understanding the molecular mechanisms of urea metabolism in these organisms could lead to enhanced bio-production processes, where urea derivatives may serve as tools for genetic and metabolic studies (Veaudor et al., 2019).
Agricultural and Environmental Research
In agriculture, the study of urea metabolism is crucial for improving the efficiency of urea-based fertilizers and reducing environmental pollution. Urea derivatives could be used to modulate the activity of soil urease, thereby influencing the rate of urea hydrolysis and ammonia volatilization. This could lead to more sustainable agricultural practices by minimizing nitrogen loss and enhancing the use efficiency of urea fertilizers (Jin et al., 2018).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-18(2)19(3,4)25-20(24-18)14-9-8-12-16(13-14)22-17(23)21-15-10-6-5-7-11-15/h8-9,12-13,15H,5-7,10-11H2,1-4H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJCWUWDGMPETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



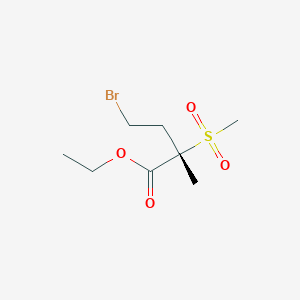
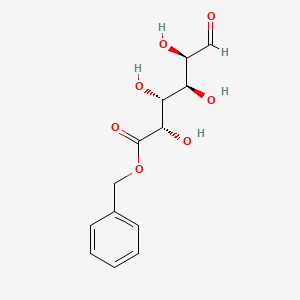
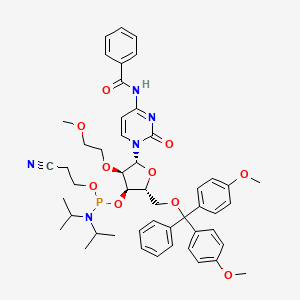
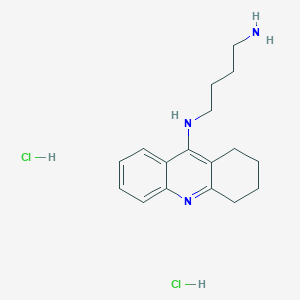
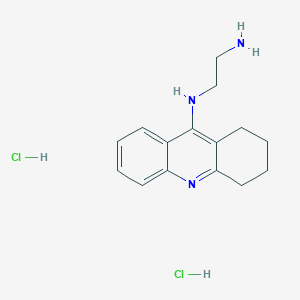
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)
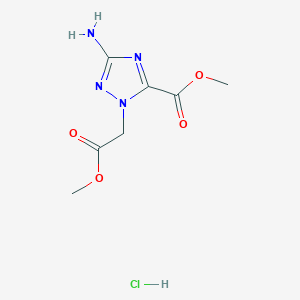
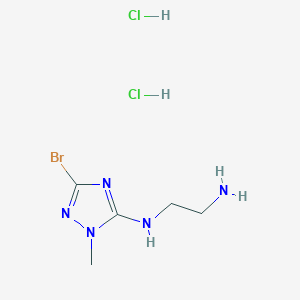
![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)
![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)
